molecular formula C24H22N4O2P2 B15342732 N,N',1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide CAS No. 13824-04-9

N,N',1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide

Cat. No.: B15342732
CAS No.: 13824-04-9
M. Wt: 460.4 g/mol
InChI Key: OKYVWDASQAVFMV-UHFFFAOYSA-N
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Description

N,N’,1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide: is a chemical compound with the molecular formula C24H22N4O2P2 . It is known for its unique structure, which includes two phosphorus atoms and a diazadiphosphetidine ring.

Preparation Methods

The synthesis of N,N’,1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide typically involves the reaction of tetraphenylphosphonium salts with azides under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis

Chemical Reactions Analysis

N,N’,1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphorus-nitrogen compounds.

    Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or alcohols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N,N’,1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’,1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide involves its interaction with molecular targets, such as metal ions or biological macromolecules. The compound’s phosphorus-nitrogen framework allows it to form stable complexes with metal ions, which can then participate in catalytic or biological processes. The specific pathways involved depend on the context of its application, whether in catalysis, material science, or biological systems .

Comparison with Similar Compounds

N,N’,1,3-Tetraphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide can be compared with other similar compounds, such as:

Properties

CAS No.

13824-04-9

Molecular Formula

C24H22N4O2P2

Molecular Weight

460.4 g/mol

IUPAC Name

2,4-dioxo-2-N,4-N,1,3-tetraphenyl-1,3,2λ5,4λ5-diazadiphosphetidine-2,4-diamine

InChI

InChI=1S/C24H22N4O2P2/c29-31(25-21-13-5-1-6-14-21)27(23-17-9-3-10-18-23)32(30,26-22-15-7-2-8-16-22)28(31)24-19-11-4-12-20-24/h1-20H,(H,25,29)(H,26,30)

InChI Key

OKYVWDASQAVFMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NP2(=O)N(P(=O)(N2C3=CC=CC=C3)NC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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